2-Bromo-6-nitroterephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-nitroterephthalic acid is an organic compound with the molecular formula C8H4BrNO6 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted by bromine and nitro groups, respectively
Preparation Methods
The synthesis of 2-Bromo-6-nitroterephthalic acid typically involves a multi-step process. One common method is the nitration of 2-bromoterephthalic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-6-nitroterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-6-aminoterephthalic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-nitroterephthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 2-Bromo-6-nitroterephthalic acid exerts its effects depends on the specific application. In chemical reactions, the presence of the bromine and nitro groups influences the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution and reduction reactions. The nitro group is an electron-withdrawing group, which can stabilize intermediates in various reactions, while the bromine atom can act as a leaving group in substitution reactions .
Comparison with Similar Compounds
2-Bromo-6-nitroterephthalic acid can be compared with other similar compounds, such as:
2-Bromoterephthalic acid: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
2-Nitroterephthalic acid: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
2-Aminoterephthalic acid: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H4BrNO6 |
---|---|
Molecular Weight |
290.02 g/mol |
IUPAC Name |
2-bromo-6-nitroterephthalic acid |
InChI |
InChI=1S/C8H4BrNO6/c9-4-1-3(7(11)12)2-5(10(15)16)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
QSGWZCBLWAKOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.